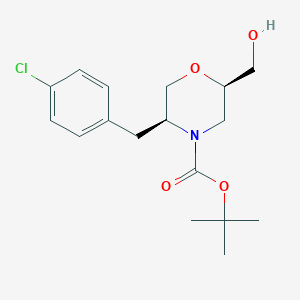
tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl group, a 4-chlorobenzyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via a tert-butylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Addition of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be added through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Hydroxymethylation: The hydroxymethyl group can be introduced by reacting the intermediate compound with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of morpholine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,5S)-5-(4-fluorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate
- tert-Butyl (2R,5S)-5-(4-methylbenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate
- tert-Butyl (2R,5S)-5-(4-bromobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl (2R,5S)-5-(4-chlorobenzyl)-2-(hydroxymethyl)morpholine-4-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C17H24ClNO4 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-5-[(4-chlorophenyl)methyl]-2-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C17H24ClNO4/c1-17(2,3)23-16(21)19-9-15(10-20)22-11-14(19)8-12-4-6-13(18)7-5-12/h4-7,14-15,20H,8-11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
VSZMMSCSLKSGIH-LSDHHAIUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OC[C@@H]1CC2=CC=C(C=C2)Cl)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1CC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















